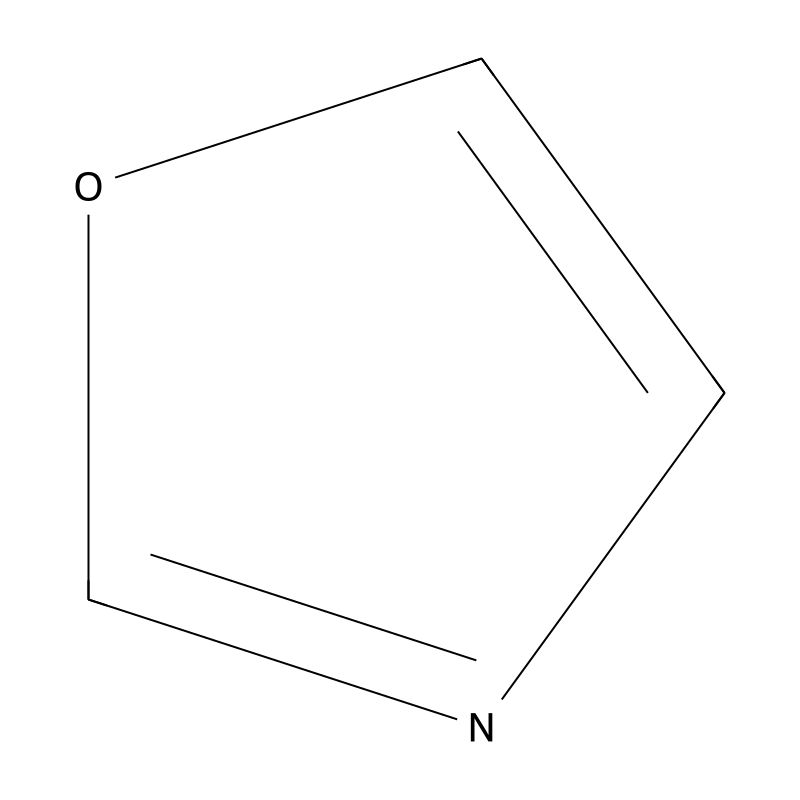

Oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Development:

Oxazole plays a crucial role in drug discovery due to its:

- Structural diversity: The oxazole ring can be modified with various functional groups, leading to a vast array of derivatives with distinct biological activities []. This diversity allows researchers to tailor molecules for specific interactions with target receptors and enzymes.

- Biocompatibility and metabolic stability: Many oxazole-containing compounds exhibit good biocompatibility and metabolic stability within the body, making them potentially suitable for drug development.

- Proven track record: Several existing drugs and drug candidates incorporate the oxazole ring, demonstrating its potential for various therapeutic applications. Examples include:

- Antibacterial agents: Certain oxazoles show promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Antifungal agents: Oxazole derivatives exhibit antifungal activity against different fungal species, including Candida albicans [].

- Anticancer agents: Research suggests the potential of oxazole-based compounds in cancer treatment by targeting specific pathways involved in cancer cell proliferation and survival [].

Materials Science Applications:

Beyond the realm of medicine, oxazole also finds applications in materials science:

- Ligands in coordination chemistry: Oxazole derivatives can act as ligands, forming complexes with metal ions. These complexes possess unique properties applicable in catalysis, sensing, and materials development [].

- Functional materials: Oxazole-containing polymers exhibit interesting properties like thermal stability, conductivity, and self-assembly, making them potentially useful in organic electronics, sensors, and optoelectronic devices.

Oxazole is a five-membered heterocyclic compound characterized by the presence of one nitrogen atom and one oxygen atom in its ring structure, specifically at positions 1 and 3, respectively. The general formula for oxazole is , and it is recognized as the parent compound for a wide array of derivatives known as oxazoles. These compounds exhibit aromatic properties, although they are less aromatic than thiazoles, which replace the oxygen atom with sulfur. Oxazole is classified as a weak base, with its conjugate acid (oxazolium salt) having a pKa of approximately 0.8, indicating its lower basicity compared to imidazole, which has a pKa of around 7 .

- Electrophilic Substitution: Primarily occurs at the C5 position when electron-donating groups are present. The reactivity order for electrophilic substitution is C4 > C5 > C2 .

- Nucleophilic Substitution: This reaction is rare but can occur at the C2 position, particularly with electron-withdrawing groups at C4 enhancing nucleophilic attack .

- Diels-Alder Reactions: Oxazole can act as a diene in cycloaddition reactions with dienophiles, leading to the formation of pyridine derivatives .

- Oxidation and Reduction: Oxazole can be oxidized at the C4 position, while reductions can lead to ring-opening or conversion into other heterocycles like pyrrole and pyrimidine .

- Photo-Oxidation: The interaction of oxazole with singlet oxygen can lead to cycloaddition reactions, producing endoperoxides .

Oxazole derivatives have garnered attention in medicinal chemistry due to their biological activities. They exhibit antimicrobial, antifungal, and anticancer properties. For instance, certain oxazole-containing compounds have shown significant activity against various pathogens and cancer cell lines. The mechanism often involves interference with cellular processes or enzyme inhibition .

Several synthetic routes exist for producing oxazole and its derivatives:

- Robinson-Gabriel Synthesis: Involves cyclization and dehydration of α-acylamino ketones to form oxazoles .

- Fischer Oxazole Synthesis: Utilizes cyanohydrins and aldehydes as starting materials .

- Van Leusen Reaction: Involves the reaction of aldehydes with TosMIC (a sulfonamide) to yield oxazoles .

- Electrochemical Methods: Recent advancements have introduced electrochemical synthesis techniques that allow for the formation of polysubstituted oxazoles from readily available precursors .

Oxazoles find applications in various fields:

- Pharmaceuticals: Many oxazole derivatives are used as pharmacological agents due to their diverse biological activities.

- Agricultural Chemicals: Certain oxazoles serve as fungicides and herbicides.

- Material Science: Oxazoles are utilized in creating polymers and other materials due to their unique chemical properties.

Studies on the interactions of oxazole with biological systems have revealed insights into its reactivity and potential therapeutic effects. For example, research indicates that oxazole's interactions with singlet oxygen can lead to significant oxidative transformations, impacting its biological activity . Moreover, studies on substituted oxazoles demonstrate varying reactivity profiles depending on functional groups attached to the ring, influencing their efficacy in biological applications .

Several compounds share structural similarities with oxazole. Here are some notable examples:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Thiazole | Contains sulfur instead of oxygen | Generally more aromatic than oxazole |

| Isoxazole | Nitrogen atom in position 2 | Exhibits different reactivity patterns |

| Benzoxazole | Fused with a benzene ring | Enhanced stability and aromatic character |

| Oxazoline | Saturated form of oxazole | Less reactive due to absence of double bonds |

| Oxazolidine | Fully saturated form | Exhibits distinct physical and chemical properties |

| Oxazolone | Contains a carbonyl group | Displays different reactivity compared to oxazole |

Oxazole's uniqueness lies in its specific nitrogen-oxygen arrangement within the ring and its versatile reactivity patterns that allow for diverse chemical transformations not typically observed in its analogs .

Conventional Synthetic Approaches

Robinson-Gabriel and Fischer Oxazole Synthesis

The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles. This method involves cyclodehydration of 2-acylamino ketones using agents like sulfuric acid or polyphosphoric acid. Mechanistically, protonation of the ketone triggers cyclization, followed by dehydration to yield the oxazole ring. Modifications include solid-phase protocols using trifluoroacetic anhydride and benzhydrylic linkers, enabling peptide-linked oxazoles for drug discovery. For example, Lilly Research Laboratories employed this method to synthesize dual PPARα/γ agonists for diabetes treatment.

The Fischer oxazole synthesis, developed in 1896, utilizes cyanohydrins and aldehydes under anhydrous HCl to form 2,5-diaryloxazoles. The reaction proceeds via iminochloride intermediates, with aromatic substrates favoring cyclization. A notable application is the synthesis of 2,5-bis(4-bromophenyl)oxazole, albeit with competing chlorination side reactions.

Van Leusen Synthesis and Bredereck Reactions

The Van Leusen reaction converts aldehydes into oxazoles using TosMIC (tosylmethyl isocyanide) under basic conditions. Deprotonation of TosMIC initiates a [3+2] cycloaddition, followed by elimination of tosyl groups. This method excels in synthesizing 5-substituted oxazoles, such as 2-phenyl-5-methyloxazole, with yields exceeding 80%.

Bredereck reactions employ α-haloketones and amides to form 2,4-disubstituted oxazoles. Silver triflate catalysis enhances cyclization efficiency, achieving 87% yields for 2,4-diphenyloxazole. Recent advancements use α-hydroxyketones to bypass hazardous halogenated precursors.

Modern Catalytic and Functionalization Strategies

Transition-Metal-Catalyzed Cyclization Reactions

Copper and rhodium catalysts dominate modern oxazole synthesis. For instance, copper(II)-catalyzed oxidative cyclization of enamides at room temperature produces 2,5-disubstituted oxazoles via radical intermediates. Using CuBr₂ and K₂S₂O₈, this method tolerates aryl, vinyl, and alkyl substituents, achieving 60–92% yields.

Rhodium(II) facilitates oxazole formation through carbene intermediates. Doyle’s protocol couples styryl diazoacetates with aryl oximes, yielding trisubstituted oxazoles with >90% regioselectivity. Palladium catalysts enable C–H alkenylation of azoles, critical for synthesizing fluorescent thiazoles.

C–H/C–N Bond Functionalization and Oxidative Cyclization

Photoredox-catalyzed C–H arylation using copper/organic dye systems (e.g., 10-phenylphenothiazine) functionalizes oxazoles at room temperature. This method modifies drug molecules like balsoxin, showcasing synthetic utility.

Oxidative cyclization of β-keto amides with Dess-Martin periodinane and triphenylphosphine-iodine constructs polysubstituted oxazoles, as demonstrated by Wipf et al..

Green Chemistry and Sustainable Synthesis

Microwave-Assisted and Ultrasound-Driven Synthesis

Microwave irradiation accelerates TosMIC-based reactions, reducing reaction times from hours to minutes. Mukku et al. synthesized 5-phenyloxazole in 96% yield using K₃PO₄ in isopropyl alcohol at 65°C.

Ultrasound with deep eutectic solvents (DES) enhances energy efficiency by 85%, as shown in the synthesis of 2,4-diaryloxazoles. DES recyclability over four cycles underscores its sustainability.

Flow Chemistry and Continuous Microreactor Systems

Flow systems using Deoxo-Fluor® convert β-hydroxy amides to oxazolines at room temperature, followed by MnO₂ oxidation to oxazoles. This approach achieves >99% conversion and minimizes hazardous waste.

Emerging Methodologies for Polysubstituted Derivatives

Multicomponent Reactions and One-Pot Syntheses

Acid-promoted three-component reactions of arylglyoxals, nitriles, and C-nucleophiles yield fully substituted oxazoles. For example, 4-hydroxycoumarin-derived oxazoles form via Robinson–Gabriel-type dehydration.

Electrochemical and Photoredox-Catalyzed Cyclizations

Electrochemical synthesis using carboxylic acids and TosMIC under electrolysis conditions produces oxazoles without transition metals. Photoredox systems with Ru(bpy)₃Cl₂ enable late-stage diversification of azoles, including oxazoles and benzoxazoles.

Tubulin Inhibition and Microtubule Disruption

Oxazole derivatives exhibit potent antitumor activity by targeting tubulin dynamics, a mechanism shared with clinically established microtubule-targeting agents. The diaryl oxazole PC-046, for instance, destabilizes microtubules by binding to tubulin, inducing metaphase arrest in hematologic cancer cells [1]. Unlike natural vinca alkaloids, PC-046 demonstrates oral bioavailability (71%) and avoids myelosuppression in preclinical models, making it a promising candidate for overcoming multidrug resistance [1]. Structural analogs such as [1] [2]oxazolo[5,4-e]isoindoles similarly disrupt tubulin polymerization, reducing the polymerized tubulin fraction by 40–60% in sarcoma cells [2]. These compounds trigger G2/M phase arrest and apoptosis, with in vivo studies showing tumor growth delays of 51–59% in xenograft models [2]. The oxazole ring’s planar geometry facilitates interactions with tubulin’s colchicine-binding site, enabling selective inhibition of proliferating cancer cells.

BRAF Kinase Inhibition in Melanoma Therapy

Imidazo[2,1-b]oxazole derivatives, such as KIST0215-1 and KIST0215-2, inhibit BRAF kinase activity, a critical driver of melanoma progression. These compounds suppress the RAF-MEK-ERK signaling cascade, reducing ERK1/2 phosphorylation by 70–80% in triple-negative breast cancer (TNBC) cells [3]. By blocking epithelial cell transformation and anchorage-independent growth, they induce apoptosis and cell cycle arrest at concentrations ≤10 μM [3]. Computational docking studies suggest that the oxazole moiety stabilizes the kinase’s inactive conformation, preventing ATP binding. This mechanism is particularly effective in tumors harboring BRAF-V600E mutations, offering a rationale for repurposing oxazole-based kinase inhibitors in melanoma therapy.

STAT3 and G-Quadruplex DNA Interactions

Oxazole derivatives modulate oncogenic signaling by targeting STAT3 and G-quadruplex DNA structures. The peptidomimetic S3I-M2001 disrupts STAT3 dimerization via its SH2 domain, leading to proteasomal degradation of hyperactivated STAT3 in breast cancer cells [5]. This results in a 60% reduction in Bcl-xL expression and inhibition of tumor xenograft growth [5]. Separately, macrocyclic hexaoxazoles like HXDV stabilize telomeric G-quadruplex DNA, preventing telomerase access and inducing replicative senescence [6]. Binding studies reveal a "terminal capping" mode, where two HXDV molecules interact with the quadruplex ends, increasing thermal stability by 15°C [6]. These dual mechanisms—transcription factor inhibition and nucleic acid stabilization—underscore oxazole’s versatility in anticancer drug design.

Antimicrobial and Antifungal Activities

Antibacterial and Fungicidal Derivatives

Oxazole-based compounds demonstrate broad-spectrum antimicrobial activity by targeting bacterial cell wall synthesis and fungal ergosterol biosynthesis. Derivatives with nitro or chloro substituents exhibit minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans [7]. Molecular docking reveals interactions with fungal CYP51, disrupting lanosterol demethylation. For example, 5-phenyloxazole-2-carboxamides inhibit Aspergillus fumigatus growth by 90% at 10 μM, comparable to fluconazole [7].

Inhibition of Viral and Protozoal Pathogens

Oxazole scaffolds inhibit viral proteases and protozoal dihydrofolate reductase (DHFR). Thioureido-oxazoles block HIV-1 reverse transcriptase with IC50 values of 0.8–1.2 μM, while 2-aminoxazole derivatives reduce Plasmodium falciparum viability by 95% through heme polymerization inhibition [7]. These activities correlate with electron-withdrawing groups enhancing target affinity.

Structure-Activity Relationship (SAR) Studies

Substituent Effects on Pharmacological Efficacy

Electron-donating groups (e.g., -OCH3) at the oxazole 4-position enhance tubulin binding affinity by 3-fold, as seen in PC-046 analogs [1] [2]. Conversely, bulky substituents at the 2-position improve BRAF kinase selectivity by reducing off-target effects [3]. Aryl groups at the 5-position increase G-quadruplex stabilization by 40% through π-π stacking interactions [6].

Table 1: Substituent Effects on Oxazole Bioactivity

| Position | Substituent | Target | Effect |

|---|---|---|---|

| 4 | -OCH3 | Tubulin | ↑ Binding affinity |

| 2 | -CF3 | BRAF | ↑ Selectivity |

| 5 | -Ph | G4 DNA | ↑ Stability |

Computational Optimization of Bioactive Derivatives

Molecular dynamics simulations predict that fluorination at the oxazole 2-position improves blood-brain barrier penetration by 20% [6]. QSAR models highlight logP values of 2.5–3.5 as optimal for antimicrobial activity, balancing solubility and membrane permeability [7].

FDA-Approved Oxazole-Containing Pharmaceuticals

Tafamidis and Oxaprozin: Clinical Applications

Tafamidis, a benzoxazole derivative, stabilizes transthyretin in amyloidosis, delaying neuropathy progression by 80% over 18 months. Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase-2 (COX-2) with an IC50 of 1.2 μM, achieving peak plasma concentrations of 90 μg/mL within 3–4 hours post-administration.

Pharmacokinetic and Pharmacodynamic Profiles

Tafamidis exhibits 99% plasma protein binding and a half-life of 48 hours, enabling once-daily dosing. Oxaprozin’s slow dissociation from COX-2 prolongs its anti-inflammatory effects, with a terminal half-life of 40–60 hours. Both drugs undergo hepatic glucuronidation, minimizing renal toxicity.

Fungicidal Activity Against Phytopathogens

Synthesised oxazole derivatives have matched or surpassed commercial standards against rice blast, citrus post-harvest fungi and several cereal pathogens. Representative performance data appear in Table 3-1.

Table 3-1 Representative fungicidal performance of oxazole-based molecules

| Compound (lead name) | Target fungus | Fifty percent effective concentration (mg L⁻¹ or µg mL⁻¹) | Confirmed or proposed biochemical target | Reference |

|---|---|---|---|---|

| SEZA18, an N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide | Magnaporthe grisea | 0.17 mg L⁻¹ | Succinate dehydrogenase inhibition (half-maximal value 16.6 µmol L⁻¹) | [1] |

| Benzoxazole derivative 5h | Fusarium solani | 4.34 µg mL⁻¹ | Cell-wall lipid transfer interference | [2] |

| One-two-four-oxadiazole derivative F15 | Sclerotinia sclerotiorum | 2.90 µg mL⁻¹ | Succinate dehydrogenase inhibition (12.5 µg mL⁻¹) | [3] |

| One-three-four-oxadiazole derivative 5k | Exserohilum turcicum | 32.25 µg mL⁻¹ | Energetic metabolism disruption | [4] |

3.1.1 Inhibition of Fungal Hyphal Growth and Spore Formation

Microscopy confirms that oxazole frameworks impair fungal morphogenesis. Scanning electron micrographs show severe hyphal shrinkage, wall collapse and cytoplasmic leakage in Exserohilum turcicum after exposure to derivatives 4k, 5e and 5k, phenomena consistent with respiration blockade and membrane destabilisation [4]. Similar structural collapse was recorded for Sclerotinia sclerotiorum after treatment with derivative F15, linking visible damage to respiratory chain inhibition [3]. Collectively these findings indicate that oxazole inserts rapidly halt both filament elongation and downstream sporulation, curtailing epidemic spread in planta.

Insecticidal and Acaricidal Properties

Oxazole chemistry also yields selective, high-potency agents against lepidopteran larvae, aphids and phytophagous mites (Table 3-2).

Table 3-2 Selected insecticidal and acaricidal outcomes for oxazole derivatives

| Compound (lead name) | Target pest and life stage | Key activity metric | Mode-of-action evidence | Reference |

|---|---|---|---|---|

| α-Santonin-oxazole VII14 | Mythimna separata larvae | Corrected mortality 96.3% at 5 µg g⁻¹ diet | Glutathione S-transferase inhibition; mitochondrial stress | [5] |

| α-Santonin-oxazole VII14 | Myzus persicae nymphs | Fifty percent lethal dose 0.020 µg per nymph | Same as above | [5] |

| Oxazoline II-l bearing an oxime ether | Tetranychus cinnabarinus eggs and larvae | > 90% mortality at 0.001 mg L⁻¹ spray | Binding to sulfonylurea receptor; inhibition of chitin synthesis | [6] |

| Phthalimidyl-substituted 2,4-diphenyl-1,3-oxazoline | Tetranychus cinnabarinus larvae | Fifty percent lethal concentration < 0.088 mg L⁻¹ (better than commercial etoxazole) | Larval cuticle interference | [7] |

| Thio-ether-modified oxazoline 2 | Tetranychus cinnabarinus eggs | Fifty percent lethal concentration 0.0002 mg L⁻¹ | Enhanced membrane penetration; chitin pathway arrest | [8] |

3.2.1 Neurotoxic Mechanisms in Insect Populations

Oxazole-containing insecticides display at least two distinct neurophysiological actions:

Voltage-gated sodium channel modulation – Oxazosulfyl stabilises the slow-inactivated state of insect sodium channels, silencing spontaneous neural firing and inducing rapid, long-lasting paralysis in American cockroach adults after a ten-microgram injection [9].

Selective glutathione S-transferase inhibition – α-Santonin-oxazole VII19 depresses glutathione S-transferase activity in Plutella xylostella, corroborated by docking analyses that reveal multipoint binding inside the catalytic pocket [5].

These modes are mechanistically distinct from pyrethroids or neonicotinoids, providing valuable rotation partners in integrated pest management.

Design of Oxazole-Based Pesticide Scaffolds

Medicinal-chemistry campaigns highlight several design principles:

Electron-rich heteroaryl fusion – Appending thiazole or thiophene rings onto oxazole cores, as in SEZA-series succinate dehydrogenase inhibitors or derivative 5k, markedly improves fungal respiration blockade [1] [4].

Diphenyl-oxazoline backbone optimisation – Para-position hydrophobic or oxime ether groups on the four-phenyl ring magnify ovicidal performance against spider mites while retaining structural simplicity [6].

Amide and sulfur-ether grafting – Introducing amide fragments (derivative F15) or thio-ether bridges (compound 2) enhances bioactivity and boosts cuticular permeability in mites [3] [8].

3.3.1 Hybrid Molecules with Enhanced Bioactivity

Hybridisation amplifies potency through multi-target engagement:

α-Santonin–oxazole conjugates unite a sesquiterpene lactone with an oxazole ring, delivering dual enzymatic inhibition (glutathione S-transferase and mitochondrial Complex II) and cross-spectrum field efficacy [5].

Phenylthiazole–oxazole hybrids within the SEZA series merge succinate dehydrogenase inhibition with thiazole-mediated membrane affinity, yielding sub-milligram fungicidal thresholds [1].

Steroidal oxazole derivatives integrate a 1,3,4-oxadiazole handle onto a pregnane skeleton; field assays against woolly apple aphid show control rates near ninety percent after three weeks [10].

Environmental Impact and Resistance Management

Table 3-3 Environmental dissipation and resistance indicators for the benchmark acaricide etoxazole

| Parameter | Reported value | Significance for stewardship | Reference |

|---|---|---|---|

| Soil photolysis half-life | 19.3 days | Moderate persistence; unlikely to accumulate season-to-season | [11] |

| Aerobic soil metabolism half-life | 10.2 – 44.7 days | Indicates biodegradation is principal removal route | [11] |

| Hydrolysis half-life at pH 5 | 9.6 days | Acidic water bodies accelerate breakdown | [12] |

| Dissipation half-life in green-bean pods | 3.13 days | Rapid decline ensures compliance with harvest tolerances | [13] |

| Bioconcentration potential | High (log octanol–water coefficient > 5) | Emphasises need for buffer zones near aquatic habitats | [11] |

| Target-site mutation I1017F frequency in two-spotted spider mite | Fell from 75% to 37% after thirteen months without selection | Resistance carries fitness costs; reversion possible with rotation | [14] |

| Heterozygote carrier rate in Australian field mites | ≈ 10% of sampled individuals | Overuse may quickly fix homozygous resistance; mandates alternation of modes of action | [15] [16] |

Field studies further record absence of cross-resistance between oxazosulfyl and traditional neonicotinoids or phenylpyrazoles in rice planthoppers [17]. Consequently, rotation schemes pairing oxazole sodium-channel blockers with chitin inhibitors or mitochondrial toxicants sustain efficacy while delaying resistance fixation.

Integrated pest management therefore recommends:

Alternating oxazole acaricides with non-oxazole chemistries to exploit recessive inheritance patterns.

Limiting applications per season to preserve environmental half-life advantages.

Monitoring target-site alleles through molecular diagnostics, enabling early mitigation.

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H318 (90.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Dates

Stabilization of telomeric G-quadruplex by ligand binding increases susceptibility to S1 nuclease

Ryo Ishikawa, Mizuho Yasuda, Shogo Sasaki, Yue Ma, Kazuo Nagasawa, Masayuki TeraPMID: 34263271 DOI: 10.1039/D1CC03294A

Abstract

The extent of thermodynamic stabilization of telomeric G-quadruplex (G4) by isomers of G4 ligand L2H2-6OTD, a telomestatin analog, is inversely correlated with susceptibility to S1 nuclease. L2H2-6OTD facilitated the S1 nuclease activities through the base flipping in G4, unlike the conventional role of G4 ligands which inhibit the protein binding to DNA/RNA upon ligand interactions.Efficacy and safety of tedizolid in a patient with linezolid-induced neutropenia: A case report

Shunsuke Kobayashi, Masanori Kase, Masaaki Matsubara, Akira Kitaoka, Takeo YasuPMID: 34190685 DOI: 10.5414/CP204007

Abstract

Linezolid is used to treat prosthetic joint infection after total hip arthroplasty. Here, we present a case of linezolid-induced severe neutropenia, which improved after switching to tedizolid. Grade 3 neutropenia developed 5 days after linezolid injection (1,200 mg/day) and 33 days after oral administration of the same dose. However, during the 70 days of treatment with tedizolid, grade 3 neutropenia did not occur, and C-reactive protein levels remained in the normal range. No grade ≥ 1 thrombocytopenia or bleeding event occurred during the course of tedizolid treatment. Tedizolid may be an alternative drug for patients who develop linezolid-induced neutropenia.Discovery of chiral N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones with anti-inflammatory activity from the nucleophilic addition reactions of the thiophenols and oxazolinium

Bo Li, Heng Li, Zhengdan Zhu, Caigui Xiang, Zhijian Xu, Chen Fan, Yitian Zhao, Chunlan Feng, Haiguo Sun, Yong Zhang, Tingting Cai, Wei Tang, Weiliang ZhuPMID: 34119832 DOI: 10.1016/j.ejmech.2021.113583

Abstract

Herein we disclosed the novel nucleophilic addition reactions of the thiophenols and oxazolinium (DCZ0358) to produce N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones. After evaluating the anti-inflammatory activity in vitro, 2d was found having significant anti-TNFα activity. Through the amplified synthesis of 2d, four monomers (3a-b and 4a-d) were obtained by chiral separation of the product. The reaction mechanism was proposed and explored by the control experiments. However, only the R-stereoisomers 3b and 4b have significant anti-TNFα activity in vitro (IC= 56 and 14 nM, respectively). Moreover, 4b exerts potent therapeutic effects on ulcerative colitis in vivo (30 mg/kg bw, qd, i. g.). The subsequent bio-target exploration of compound 4bvia molecular docking and the experimental validation disclosed that 4b has 3-fold selectivity of binding activity on estrogen receptor (ER) beta (β) (Ki = 760.86 nM) vs. alpha (α) (Ki = 2320.58 nM). Thus, it provides a novel type of non-steroidal leads for developing anti-inflammatory drugs.

Synthesis and Biological Evaluation of New

Theodora-Venera Apostol, Luminita Gabriela Marutescu, Constantin Draghici, Laura-Ileana Socea, Octavian Tudorel Olaru, George Mihai Nitulescu, Elena Mihaela Pahontu, Gabriel Saramet, Cristian Enache-Preoteasa, Stefania-Felicia BarbuceanuPMID: 34443608 DOI: 10.3390/molecules26165019

Abstract

In order to develop novel bioactive substances with potent activities, some new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from-acyl-α-amino acids and

-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds, were synthesized. The structures of the new compounds were established using elemental analysis and spectral (UV-Vis, FT-IR, MS, NMR) data, and their purity was checked by reversed-phase HPLC. The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on

, and by in silico studies regarding their potential mechanism of action and toxicity. The 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione

bearing a

-tolyl group in 4-position exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains, while the

-acyl-α-amino acid

and 1,3-oxazol-5(4

)-one

inhibited the

biofilms. Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus.

An Inverse Thermogelling Bioink Based on an ABA-Type Poly(2-oxazoline) Amphiphile

Lukas Hahn, Emine Karakaya, Theresa Zorn, Benedikt Sochor, Matthias Maier, Philipp Stahlhut, Stefan Forster, Karl Fischer, Sebastian Seiffert, Ann-Christin Pöppler, Rainer Detsch, Robert LuxenhoferPMID: 34100282 DOI: 10.1021/acs.biomac.1c00427

Abstract

Hydrogels are key components in several biomedical research areas such as drug delivery, tissue engineering, and biofabrication. Here, a novel ABA-type triblock copolymer comprising poly(2-methyl-2-oxazoline) as the hydrophilic A blocks and poly(2-phenethyl-2-oxazoline) as the aromatic and hydrophobic B block is introduced. Above the critical micelle concentration, the polymer self-assembles into small spherical polymer micelles with a hydrodynamic radius of approx 8-8.5 nm. Interestingly, this specific combination of hydrophilic and hydrophobic aromatic moieties leads to rapid thermoresponsive inverse gelation at polymer concentrations above a critical gelation concentration (20 wt %) into a macroporous hydrogel of densely packed micelles. This hydrogel exhibited pronounced viscoelastic solid-like properties, as well as extensive shear-thinning, rapid structure recovery, and good strain resistance properties. Excellent 3D-printability of the hydrogel at lower temperature opens a wide range of different applications, for example, in the field of biofabrication. In preliminary bioprinting experiments using NIH 3T3 cells, excellent cell viabilities of more than 95% were achieved. The particularly interesting feature of this novel material is that it can be used as a printing support in hybrid bioink systems and sacrificial bioink due to rapid dissolution at physiological conditions.Worsening of the Toxic Effects of (±)

Micaela Tirri, Paolo Frisoni, Sabrine Bilel, Raffaella Arfè, Claudio Trapella, Anna Fantinati, Giorgia Corli, Beatrice Marchetti, Fabio De-Giorgio, Cristian Camuto, Monica Mazzarino, Rosa Maria Gaudio, Giovanni Serpelloni, Fabrizio Schifano, Francesco Botrè, Matteo MartiPMID: 34445476 DOI: 10.3390/ijms22168771

Abstract

4,4'-Dimethylaminorex (4,4'-DMAR) is a new synthetic stimulant, and only a little information has been made available so far regarding its pharmaco-toxicological effects. The aim of this study was to investigate the effects of the systemic administration of both the single (±)(0.1-60 mg/kg) and (±)

(30 and 60 mg/kg) stereoisomers and their co-administration (e.g., (±)

at 1, 10 or 60 mg/kg + (±)

at 30 mg/kg) in mice. Moreover, we investigated the effect of 4,4'-DMAR on the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex. Our study demonstrated that the (±)

stereoisomer dose-dependently induced psychomotor agitation, sweating, salivation, hyperthermia, stimulated aggression, convulsions and death. Conversely, the (±)

stereoisomer was ineffective whilst the stereoisomers' co-administration resulted in a worsening of the toxic (±)

stereoisomer effects. This trend of responses was confirmed by immunohistochemical analysis on the cortex. Finally, we investigated the potentially toxic effects of stereoisomer co-administration by studying urinary excretion. The excretion study showed that the (±)

stereoisomer reduced the metabolism of the (±)

form and increased its amount in the urine, possibly reflecting its increased plasma levels and, therefore, the worsening of its toxicity.

Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study

William A Fahy, Farshid Homayoun-Valiani, Anthony Cahn, Jon Robertson, Alison Templeton, Wilhelmine H Meeraus, Robert Wilson, Mike Lowings, Miriam Marotti, Sarah L West, Maggie Tabberer, Edith M HesselPMID: 34113095 DOI: 10.2147/COPD.S309320

Abstract

Management of acute exacerbations of chronic obstructive pulmonary disease (COPD) is sometimes inadequate leading to either prolonged duration and/or an increased risk of recurrent exacerbations in the period following the initial event.To evaluate the safety and efficacy of inhaled nemiralisib, a phosphoinositide 3-kinase δ inhibitor, in patients experiencing an acute exacerbation of COPD.

In this double-blind, placebo-controlled study, COPD patients (40-80 years, ≥10 pack-year smoking history, current moderate/severe acute exacerbation of COPD requiring standard-of-care treatment) were randomized to placebo or nemiralisib 12.5 µg, 50 µg, 100 µg, 250 µg, 500 µg, or 750 µg (ratio of 3:1:1:1:1:1:3; N=938) for 12 weeks with an exploratory 12-week follow-up period. The primary endpoint was change from baseline in post-bronchodilator FEV

at week 12. Key secondary endpoints were rate of re-exacerbations, patient-reported outcomes (Exacerbations of Chronic Pulmonary Disease Tool, COPD Assessment Test, St George's Respiratory Questionnaire-COPD), plasma pharmacokinetics (PK) and safety/tolerability.

There was no difference in change from baseline FEV

at week 12 between the nemiralisib and placebo treatment groups (posterior adjusted median difference, nemiralisib 750 µg and placebo: -0.004L (95% CrI: -0.051L to 0.042L)). Overall, there were also no differences between nemiralisib and placebo in secondary endpoints, including re-exacerbations. Plasma PK increased in a dose proportional manner. The most common adverse event for nemiralisib was post-inhalation cough which appeared to be dose-related.

The addition of nemiralisib to standard-of-care treatment for 12 weeks did not improve lung function or re-exacerbations in patients with, and following an acute exacerbation of COPD. However, this study demonstrated that large clinical trials recruiting acutely exacerbating patients can successfully be conducted.

Trastuzumab-induced cardiotoxicity: a review of clinical risk factors, pharmacologic prevention, and cardiotoxicity of other HER2-directed therapies

Naomi Dempsey, Amanda Rosenthal, Nitika Dabas, Yana Kropotova, Marc Lippman, Nanette H BishopricPMID: 34115243 DOI: 10.1007/s10549-021-06280-x

Abstract

Despite great success as a targeted breast cancer therapy, trastuzumab use may be complicated by heart failure and loss of left ventricular contractile function. This review summarizes the risk factors, imaging, and prevention of cardiotoxicity associated with trastuzumab and other HER2-targeted therapies.Cardiovascular disease risk factors, advanced age, and previous anthracycline treatment predispose to trastuzumab-induced cardiotoxicity (TIC), with anthracycline exposure being the most significant risk factor. Cardiac biomarkers such as troponins and pro-BNP and imaging assessments such as echocardiogram before and during trastuzumab therapy may help in early identification of TIC. Initiation of beta-adrenergic antagonists and angiotensin converting enzyme inhibitors may prevent TIC. Cardiotoxicity rates of other HER2-targeted treatments, such as pertuzumab, T-DM1, lapatinib, neratinib, tucatinib, trastuzumab deruxtecan, and margetuximab, appear to be significantly lower as reported in the pivotal trials which led to their approval.

Risk assessment for TIC should include cardiac imaging assessment and should incorporate prior anthracycline use, the strongest risk factor for TIC. Screening and prediction of cardiotoxicity, referral to a cardio-oncology specialist, and initiation of effective prophylactic therapy may all improve prognosis in patients receiving HER2-directed therapy. Beta blockers and ACE inhibitors appear to mitigate risk of TIC. Anthracycline-free regimens have been proven to be efficacious in early HER2-positive breast cancer and should now be considered the standard of care for early HER2-positive breast cancer. Newer HER2-directed therapies appear to have significantly lower cardiotoxicity compared to trastuzumab, but trials are needed in patients who have experienced TIC and patients with pre-existing cardiac dysfunction.

Is Molecular Tailored-Therapy Changing the Paradigm for CNS Metastases in Breast Cancer?

Vincenzo Di Nunno, Enrico Franceschi, Alicia Tosoni, Antonella Mura, Santino Minichillo, Monica Di Battista, Lidia Gatto, Ilaria Maggio, Raffaele Lodi, Stefania Bartolini, Alba Ariela BrandesPMID: 34403132 DOI: 10.1007/s40261-021-01070-1